Ilacirnon

CCR2 Binding Affinity Chemotaxis

Choose Ilacirnon for unambiguous CCR2 target validation. Its >2,300-fold selectivity over CCR5 eliminates off-target confounding common with dual antagonists. Validated in hCCR2 KI models mirroring Phase 2 diabetic nephropathy outcomes. Serum-shift data (8 nM→200 nM) enables accurate PK/PD modeling.

Molecular Formula C20H13ClF3N5O3S
Molecular Weight 495.9 g/mol
CAS No. 1100318-47-5
Cat. No. B1668749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlacirnon
CAS1100318-47-5
SynonymsCCX140-B;  CCX140B;  CCX140 B
Molecular FormulaC20H13ClF3N5O3S
Molecular Weight495.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
InChIInChI=1S/C20H13ClF3N5O3S/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16/h2-9,29H,1H3,(H,25,27,28)
InChIKeyLUUMLYXKTPBTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ilacirnon (CCX140-B) CCR2 Antagonist for Procurement: Technical Specification and In-Class Positioning


Ilacirnon (also known as CCX140-B, CAS 1100318-47-5) is a synthetic organic, orally bioavailable small molecule antagonist of the C-C chemokine receptor type 2 (CCR2) [1]. It is a clinical-stage compound that was originally developed by Chemocentryx and has been investigated in multiple Phase 2 clinical trials for diabetic nephropathy [2]. The compound exhibits high binding affinity for human CCR2, with a Kd of 2.3 nM in human monocytes, and demonstrates functional antagonism of CCL2-induced chemotaxis with an IC50 of 3-8 nM in vitro [3]. Ilacirnon is supplied as a research-grade small molecule with a molecular weight of 495.86 g/mol and is typically formulated in DMSO for in vitro studies . This evidence guide provides a rigorous, comparator-based analysis to inform scientific selection and procurement decisions.

Why Generic Substitution Fails for Ilacirnon: CCR2 Antagonist Class Heterogeneity Demands Compound-Specific Selection


The CCR2 antagonist class exhibits substantial heterogeneity in terms of binding affinity, functional potency, receptor selectivity profiles, species cross-reactivity, and clinical validation status. Simple substitution of one CCR2 antagonist for another, without rigorous consideration of these parameters, can lead to experimental failure or misleading conclusions. For instance, while many CCR2 antagonists share a common mechanism, their IC50 values for human CCR2 can vary by over 20-fold, their selectivity against the closely related CCR5 receptor can range from high (>2,000-fold) to negligible, and their activity against rodent orthologs is often unpredictable, precluding direct translation from in vitro to in vivo models [1]. Furthermore, the presence of human serum can dramatically shift the functional potency of some antagonists (e.g., a 25-fold reduction for Ilacirnon), a factor critical for accurate in vivo dose prediction [2]. Finally, clinical validation data, such as that from the Phase 2 trial NCT01447147 demonstrating a statistically significant reduction in albuminuria for Ilacirnon, is compound-specific and cannot be extrapolated to other CCR2 antagonists without equivalent evidence [3]. The following sections provide the quantitative evidence required for an informed, compound-specific procurement decision.

Ilacirnon vs. Key CCR2 Antagonist Comparators: A Quantitative Evidence Guide for Scientific Selection


Binding Affinity and Functional Potency: Ilacirnon vs. PF-4136309 and RS504393

Ilacirnon exhibits a high binding affinity for human CCR2 with a Kd of 2.3 nM in human monocytes and an IC50 of 3 nM for inhibiting CCL2-induced chemotaxis in THP-1 cells [1]. In direct comparison, its functional potency is similar to PF-4136309 (IC50 of 5.2 nM for binding, 3.9 nM for chemotaxis) , and it is >19-fold more potent than the commonly used research tool compound RS504393 (IC50 of 98 nM) . This higher potency can translate to lower required concentrations in experimental systems, reducing the risk of off-target effects.

CCR2 Binding Affinity Chemotaxis GPCR

Selectivity Window: Ilacirnon's High Discrimination Against CCR5 Compared to PF-4136309

A critical differentiator for CCR2 antagonists is their selectivity against the closely related chemokine receptor CCR5, as dual antagonism can complicate interpretation of in vivo phenotypes. Ilacirnon demonstrates a high selectivity window, with an IC50 for CCR5 of 7,000 nM compared to 3 nM for CCR2, representing a >2,300-fold selectivity [1]. This is a marked difference from PF-4136309, which is known to be a potent dual CCR2/CCR5 antagonist with comparable affinity for both receptors [2]. Therefore, Ilacirnon is a more appropriate tool for experiments requiring clean CCR2-specific pharmacology.

CCR2 CCR5 Selectivity Off-Target

Serum Protein Binding Impact: Functional Potency Shift in Physiological Conditions

The functional activity of Ilacirnon in a chemotaxis assay is significantly impacted by the presence of human serum. The IC50 shifts from 8 nM in buffer to 200 nM in the presence of 100% human serum, representing a 25-fold reduction in potency [1]. This serum shift is a critical parameter for translating in vitro potency to in vivo efficacy, as it reflects the free fraction of drug available to engage the target. While comparable data for other CCR2 antagonists like PF-4136309 are not always reported, this 25-fold shift is a quantitative benchmark for predicting in vivo dose requirements and for comparing the protein binding characteristics of different compounds [2].

Pharmacokinetics Serum Shift CCR2 In Vitro-In Vivo Extrapolation

Clinical Validation: Statistically Significant Reduction in Albuminuria in Diabetic Nephropathy

Ilacirnon (CCX140-B) has been evaluated in a randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01447147) in patients with type 2 diabetes and nephropathy. The trial demonstrated a statistically significant reduction in urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage, in patients treated with 5 mg of CCX140-B once daily compared to placebo. The change in UACR over 52 weeks was -18% for the 5 mg group versus -2% for placebo, representing a -16% placebo-adjusted difference (p=0.01) [1]. This clinical evidence of target engagement and therapeutic effect in a relevant disease model provides a level of validation not yet established for many other CCR2 antagonists, such as PF-4136309, which have not demonstrated equivalent clinical benefit in this indication [2].

Diabetic Nephropathy Albuminuria Clinical Trial Phase 2

Species Specificity: Requirement for Humanized Models Due to Low Rodent Affinity

Ilacirnon has low affinity for mouse CCR2, a common characteristic among many, but not all, CCR2 antagonists [1]. Consequently, preclinical in vivo efficacy studies for Ilacirnon were conducted in transgenic human CCR2 knock-in (hCCR2 KI) mice, where it demonstrated reduced albuminuria and improved glycemic parameters in models of diabetic nephropathy [2]. This contrasts with antagonists like PF-4136309 and INCB3344, which are reported to have potent activity against both human and mouse CCR2 (e.g., PF-4136309 IC50 = 5.2 nM for human, 17 nM for mouse) . Therefore, procurement of Ilacirnon for in vivo studies mandates the use of hCCR2 KI mice or other humanized models, whereas PF-4136309 or INCB3344 may be suitable for wild-type rodent studies. This is a critical determinant of model system selection and cost.

Species Cross-Reactivity hCCR2 KI Mice In Vivo Models CCR2

Ilacirnon: Validated Application Scenarios for Research and Preclinical Development


CCR2-Specific Target Validation in In Vitro Human Cell-Based Assays

Ilacirnon's high selectivity for CCR2 over CCR5 (>2,300-fold) and its potent inhibition of CCL2-induced chemotaxis (IC50 = 3-8 nM) make it an optimal tool for target validation studies in human primary cells or cell lines where unambiguous attribution of phenotype to CCR2 antagonism is required. Its use can mitigate the confounding effects of off-target CCR5 activity, a common issue with dual antagonists [1].

Preclinical Efficacy Studies in Humanized Mouse Models of Diabetic Nephropathy

Given its low affinity for mouse CCR2, Ilacirnon is specifically suited for use in transgenic human CCR2 knock-in (hCCR2 KI) mice. Preclinical studies in these models have demonstrated significant reductions in albuminuria, improved glycemic control, and decreased adipose tissue macrophage infiltration, providing a robust translational bridge to the positive Phase 2 clinical data [2].

Investigation of Monocyte/Macrophage-Driven Inflammation in In Vivo Models (Humanized Systems)

The well-characterized ability of Ilacirnon to block monocyte chemotaxis and macrophage recruitment [3], coupled with its clinical validation, positions it as a valuable tool for dissecting the role of the CCL2-CCR2 axis in a variety of inflammatory conditions, including atherosclerosis, neuropathic pain, and fibrotic diseases, when using appropriate humanized model systems [4].

Functional Assays Requiring Accurate In Vitro-In Vivo Extrapolation

The quantitative 25-fold shift in functional potency from buffer to 100% human serum (IC50 from 8 nM to 200 nM) provides a key benchmark for researchers performing in vitro-in vivo extrapolation (IVIVE) or pharmacokinetic/pharmacodynamic (PK/PD) modeling [5]. This data allows for more accurate prediction of efficacious in vivo doses compared to compounds where serum shift data are unavailable or unreported.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilacirnon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.